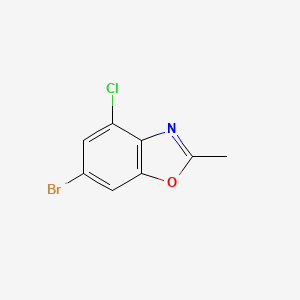

6-Bromo-4-chloro-2-methyl-benzooxazole

Description

Significance of Heterocyclic Architectures in Drug Discovery and Development

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. Their prevalence is remarkable, with statistics indicating that over 85% of all biologically active chemical entities incorporate a heterocyclic ring. nih.gov This widespread presence is attributed to the vast structural diversity these frameworks offer. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. nih.gov

These properties are critical for molecular recognition and interaction with biological targets like enzymes and receptors. rroij.com The versatility of heterocyclic scaffolds allows medicinal chemists to systematically modify and optimize molecules to enhance their efficacy, selectivity, and pharmacokinetic profiles, a process crucial for lead optimization in drug development. rroij.com Furthermore, these architectures provide a robust platform for developing novel therapeutic agents that can circumvent drug resistance, a growing challenge in medicine. rroij.com

The Benzoxazole (B165842) Core as a Privileged Pharmacophore in Medicinal Chemistry

Within the vast landscape of heterocyclic chemistry, certain scaffolds are termed "privileged structures." This concept refers to molecular frameworks that can bind to multiple, often unrelated, biological targets through strategic modification of their substituents. mdpi.com The benzoxazole nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is widely recognized as one such privileged pharmacophore. researchgate.netglobalresearchonline.net

The structural similarity of benzoxazoles to naturally occurring nucleic acid bases, such as adenine (B156593) and guanine, allows them to interact readily with biological macromolecules. chemistryjournal.netjocpr.com This inherent bioactivity has led to the development of numerous benzoxazole derivatives with a broad spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic agents. wisdomlib.orgjocpr.com The planar and rigid nature of the benzoxazole core provides a stable platform for the attachment of various functional groups, enabling the fine-tuning of its biological activity. researchgate.net

| Drug Name | Therapeutic Class | Biological Activity |

|---|---|---|

| Flunoxaprofen | NSAID | Anti-inflammatory |

| Benoxaprofen | NSAID | Anti-inflammatory |

| Calcimycin (A23187) | Antibiotic | Ionophore, Antimicrobial |

| Boxazomycin B | Antibacterial | Antibacterial |

| Chlorzoxazone | Muscle Relaxant | Muscle Relaxant |

Overview of Halogenated Benzoxazole Derivatives in Contemporary Research

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.gov Halogenation of the benzoxazole scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org These modifications can lead to enhanced therapeutic potency and improved pharmacokinetic profiles. nih.gov

For instance, the introduction of halogens can alter the acidity or basicity of nearby functional groups, form halogen bonds with biological targets, and block sites of metabolic degradation, thereby increasing the drug's half-life. Contemporary research extensively explores how the position and nature of the halogen substituent on the benzoxazole ring affect its biological activity. Studies have shown that halogenated benzoxazoles exhibit potent antimicrobial and antiproliferative activities. nih.govmdpi.com For example, the presence of a bromine atom on the benzoxazole ring has, in some cases, been shown to increase antimicrobial activity. nih.gov Similarly, chloro-substituted benzoxazoles have been synthesized and evaluated for their potential as anticancer agents. biotech-asia.org

Research Rationale for 6-Bromo-4-chloro-2-methyl-benzooxazole and Related Analogues

While extensive research into the broad class of benzoxazoles is well-documented, specific studies focusing solely on this compound are limited in publicly available literature. However, the rationale for its synthesis and investigation can be inferred from the known structure-activity relationships of its constituent parts. This compound serves as a valuable molecular probe and a synthetic intermediate for building more complex, biologically active molecules. jocpr.com

The rationale for investigating this specific analogue is based on the following principles:

Multi-halogenation: The presence of both a bromo and a chloro group at distinct positions (6 and 4, respectively) offers a unique electronic and steric profile. This di-halogenation pattern can significantly enhance lipophilicity, potentially improving membrane permeability. It also provides multiple sites for potential halogen bonding with target enzymes or receptors, which can increase binding affinity and selectivity. Research on other scaffolds has shown that such patterns can lead to potent biological activity. researchgate.net

Positional Isomerism: The specific placement of the halogens is critical. Substitutions on the benzene ring of the benzoxazole core are known to be important for biological activity. nih.govmdpi.com The 4- and 6-positions are electronically distinct, and this particular arrangement is explored to map the structure-activity relationship and identify optimal substitution patterns for a desired therapeutic effect.

Therefore, this compound and related analogues are synthesized and studied to systematically explore how combinations of different substituents at various positions on the privileged benzoxazole scaffold can lead to the discovery of novel compounds with potent and selective pharmacological activities.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H5BrClNO |

| Molecular Weight | 262.49 g/mol |

| LogP | 3.8 - 4.2 |

| Topological Polar Surface Area | 21.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1426320-94-6 |

|---|---|

Molecular Formula |

C8H5BrClNO |

Molecular Weight |

246.49 g/mol |

IUPAC Name |

6-bromo-4-chloro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5BrClNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |

InChI Key |

LNGSJFCJBPIRPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of Benzoxazole Derivatives

Established Synthetic Routes to the Benzoxazole (B165842) Nucleus

The benzoxazole framework is a privileged heterocyclic motif in medicinal and materials chemistry. Its synthesis has been accomplished through several established and reliable methods, most of which begin with an o-aminophenol precursor.

The most prevalent and traditional method involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides, anhydrides, or esters). This reaction is typically promoted by a condensing agent, with polyphosphoric acid (PPA) being a widely used option, often requiring high temperatures to drive the cyclodehydration. ijpbs.comglobalresearchonline.net

Another common strategy is the reaction of o-aminophenols with aldehydes, which initially form a Schiff base intermediate that subsequently undergoes oxidative cyclization to yield the benzoxazole ring. Various oxidizing agents and catalysts can be employed to facilitate this transformation. ijpbs.comorganic-chemistry.org

Alternative approaches include the reaction of o-aminophenols with orthoesters, β-diketones, or isocyanides under various catalytic conditions. organic-chemistry.org For instance, a combination of a Brønsted acid and copper iodide (CuI) can effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org These methods provide access to a wide array of 2-substituted benzoxazoles by varying the reaction partner of the aminophenol.

| Precursors | Key Reagents/Catalysts | Description |

|---|---|---|

| o-Aminophenol + Carboxylic Acid/Derivative | Polyphosphoric Acid (PPA) | A classical cyclodehydration method requiring elevated temperatures. ijpbs.comglobalresearchonline.net |

| o-Aminophenol + Aldehyde | Oxidizing Agent (e.g., DDQ, IBD) | Forms a Schiff base intermediate followed by oxidative cyclization. ijpbs.com |

| o-Aminophenol + β-Diketone | Brønsted Acid / CuI | Catalytic cyclization to form 2-substituted benzoxazoles. organic-chemistry.org |

| o-Aminophenol + Orthoester | Acid Catalyst | Efficient method for producing various benzoxazole derivatives. organic-chemistry.org |

Strategies for Regioselective Halogenation, Including Bromination and Chlorination, on the Benzoxazole Ring System

To synthesize 6-Bromo-4-chloro-2-methyl-benzooxazole, the bromine and chlorine atoms must be introduced onto the benzene (B151609) portion of the ring system at specific positions. This requires highly regioselective halogenation methods. The electronic properties of the benzoxazole system influence the position of electrophilic substitution.

Direct halogenation of the benzoxazole ring typically occurs via electrophilic aromatic substitution. The positions on the benzene ring (4, 5, 6, and 7) are susceptible to attack, and the presence of activating or deactivating groups can direct the incoming halogen. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used as sources of electrophilic bromine and chlorine, respectively, often in the presence of an acid catalyst.

Modern synthetic chemistry has developed more precise methods for regiocontrol. Copper-catalyzed reactions, for instance, have been shown to effect the regioselective chlorination and bromination of electron-rich aromatic C–H bonds using CuX₂ (X = Cl, Br) and molecular oxygen. rsc.orgnih.govbeilstein-journals.org These reactions can offer high selectivity for specific positions under mild conditions.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for directed halogenation. In these methods, a directing group on the substrate guides the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen atom from a source like NCS or NBS. This strategy allows for halogenation at positions that might be disfavored under standard electrophilic substitution conditions.

Introduction of Alkyl Substituents, Specifically the 2-Methyl Moiety, into Benzoxazole Structures

The 2-methyl group of this compound is typically incorporated during the initial cyclization step that forms the benzoxazole nucleus. The choice of the carbon source that reacts with the appropriately substituted 4-bromo-6-chloro-2-aminophenol dictates the substituent at the 2-position.

Several methods are available for the synthesis of 2-methylbenzoxazoles:

Reaction with Acetic Anhydride (B1165640) or Acetyl Chloride : The most direct method is the condensation of the substituted o-aminophenol with acetic anhydride or acetyl chloride. This reaction proceeds readily, often with simple heating, to form the 2-methyl substituted ring system. chemicalbook.com

Reaction with N,N-Dimethylacetamide (DMA) : DMA can serve as both a reagent and a solvent in the presence of a catalyst like imidazolium (B1220033) chloride to install the 2-methyl group. chemicalbook.com

From N-phenylacetamides : A palladium-catalyzed intramolecular C-H functionalization/C-O coupling reaction can directly convert substituted N-phenylacetamides into 2-methylbenzoxazoles. rsc.orgrsc.org

From Acetamidophenol : The direct cyclization of a substituted acetamidophenol can also yield the 2-methylbenzoxazole, often facilitated by heat with the elimination of water. google.com

Advanced Synthetic Approaches and Sustainable Chemistry Protocols for Benzoxazole Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, environmentally friendly, and economically viable routes to benzoxazoles. These "green" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key advanced and sustainable strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring rapid and uniform heating. globalresearchonline.net

Ultrasonic Irradiation : Sonication provides an alternative energy source that can promote reactions under mild, solvent-free conditions, enhancing efficiency and safety. bohrium.comnih.gov

Green Solvents and Catalysts : Protocols have been developed using environmentally benign solvents like water or glycerol. orgchemres.org The use of reusable, heterogeneous catalysts, such as samarium triflate or ionic liquids supported on magnetic nanoparticles, simplifies product purification and allows the catalyst to be recovered and reused, aligning with the principles of green chemistry. organic-chemistry.orgbohrium.comnih.gov

Electrochemical Synthesis : An atom-economical and oxidant-free approach involves the electrochemical oxidation and cyclization of precursors, which can proceed under transition-metal-free conditions, generating only hydrogen gas as a byproduct. organic-chemistry.org

| Aspect | Traditional Methods | Advanced/Green Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication globalresearchonline.netbohrium.com |

| Solvents | Organic solvents (e.g., PPA, DMF) | Water, glycerol, ionic liquids, or solvent-free bohrium.comorgchemres.org |

| Catalysts | Stoichiometric reagents (e.g., PPA) | Reusable, heterogeneous catalysts (e.g., supported ionic liquids) bohrium.comnih.gov |

| Efficiency | Long reaction times, multi-step isolations | Short reaction times, one-pot procedures organic-chemistry.org |

| Byproducts | Often significant waste | Minimal waste (e.g., only water or H₂) organic-chemistry.orgbohrium.com |

Post-Synthetic Modification and Derivatization Strategies for Halogenated Benzoxazole Analogues

The presence of both bromo and chloro substituents on the benzoxazole ring of this compound provides significant opportunities for post-synthetic modification. These halogen atoms serve as versatile synthetic "handles" for introducing a wide range of functional groups, primarily through metal-catalyzed cross-coupling reactions. This chemo-diversification is invaluable in fields like drug discovery for exploring structure-activity relationships. mdpi.com

The differential reactivity of bromine and chlorine atoms can potentially allow for selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to derivatization.

Key post-synthetic modifications include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the halogenated benzoxazole with a boronic acid or ester, forming a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups. nih.govresearchgate.net

Buchwald-Hartwig Amination : Another palladium-catalyzed process, this reaction forms carbon-nitrogen bonds by coupling the halo-benzoxazole with an amine. It is a fundamental tool for synthesizing aniline (B41778) derivatives. mdpi.combeilstein-journals.org

Sonogashira Coupling : This reaction, typically catalyzed by palladium and copper, couples the halide with a terminal alkyne to form a C-C bond, introducing an alkynyl moiety into the molecule. researchgate.netbeilstein-journals.org

Heck Coupling : This reaction creates a C-C bond by coupling the halide with an alkene in the presence of a palladium catalyst.

These cross-coupling reactions transform the relatively simple halogenated benzoxazole into a diverse library of more complex molecules, each with potentially unique chemical and biological properties. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies of Benzoxazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel benzoxazole (B165842) derivative, DFT calculations would typically be employed to optimize the molecular geometry and to calculate various electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP map, for instance, is crucial for identifying the electrophilic and nucleophilic sites on the molecule, which provides insights into its reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular interactions. It provides a localized, Lewis-like picture of the bonding in a molecule. For a compound like 6-Bromo-4-chloro-2-methyl-benzooxazole, NBO analysis would be used to quantify the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. The stabilization energies associated with these interactions, particularly the E(2) perturbation energies, offer quantitative insights into the strength of hyperconjugative interactions and intramolecular charge transfer (ICT), which are fundamental to the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Theory Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are critical parameters for determining a molecule's chemical reactivity and kinetic stability. wikipedia.org A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the ground state. wikipedia.org FMO analysis would be essential to predict the reactivity and the nature of possible chemical reactions for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand (a small molecule) might bind to the active site of a protein. For this compound, molecular docking simulations would be performed against various biological targets to predict its binding affinity and mode of interaction. The results, often expressed as a docking score or binding energy, help in identifying potential therapeutic targets and in understanding the molecular basis of the ligand's activity.

In Silico Predictions of Biological Activity and Binding Affinities

In silico methods encompass a wide range of computational tools used to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized and tested in a lab. These predictions can include ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and potential therapeutic effects. For this compound, various software and web servers could be used to predict its drug-likeness based on criteria such as Lipinski's rule of five, as well as to forecast its potential biological activities against a panel of targets. The binding affinities, often calculated in terms of kcal/mol, provide a quantitative measure of the predicted interaction strength with these targets.

In Vitro Biological Activities of Benzoxazole Derivatives with Halogen Substituents

In Vitro Antimicrobial Efficacy

Halogen-substituted benzoxazole (B165842) derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. The presence of halogen atoms, such as chlorine and bromine, on the benzoxazole scaffold often enhances the biological activity of these compounds.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Benzoxazole derivatives have demonstrated considerable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. esisresearch.orgjocpr.com Studies have shown that specific structural modifications, including halogenation, can significantly influence their efficacy.

For instance, certain 2,5-disubstituted benzoxazole derivatives have shown activity against Streptococcus faecalis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. esisresearch.org Other similar derivatives have proven effective against Bacillus subtilis and Staphylococcus aureus isolates. esisresearch.org Research has also identified benzoxazole compounds active against Enterococcus faecalis and Escherichia coli. esisresearch.org

In one study, two benzoxazole derivatives were tested against 59 clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The S. aureus isolates were the most susceptible, with minimal inhibitory concentrations for 90% inhibition (MIC90) recorded at 25 and 50 µg/mL for the two compounds, respectively. nih.gov In contrast, the Gram-negative bacteria tested were more resistant, requiring MIC90 values of 200 µg/mL. nih.gov Another study highlighted a bromo-substituted benzoxazole derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, which exhibited moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. uantwerpen.be

Antifungal Activity against Fungal Strains

The antifungal potential of halogenated benzoxazoles is also well-documented. These compounds have been evaluated against various fungal strains, including clinically relevant yeasts and plant pathogenic fungi. jocpr.commdpi.comnih.gov

Several studies have reported the effectiveness of benzoxazole derivatives against Candida albicans, a common cause of fungal infections in humans. esisresearch.orgmbimph.comnih.gov In one comparative study, a series of synthesized benzoxazole derivatives showed considerable antifungal activity, with one chloro-substituted compound demonstrating good efficacy against C. albicans. mbimph.com Another investigation found that bromo- or chloro-substituted 2-mercaptobenzoxazoles with a phenacyl moiety were active against both reference and azole-resistant clinical strains of Candida. nih.gov

Research into plant pathogenic fungi has also yielded promising results. A series of 2-(aryloxymethyl) benzoxazole derivatives, some containing halogens, were tested against eight phytopathogenic fungi. nih.govresearchgate.net Compounds with chloro- and bromo-substituents exhibited significant antifungal activities against most of the tested pathogens, with some derivatives showing more potent inhibition of Fusarium solani than the commercial fungicide hymexazol. nih.govresearchgate.net Structure-activity relationship (SAR) analyses from these studies indicate that the electron-withdrawing nature and the position of the substituents are significant factors in their antifungal potency. nih.govresearchgate.net

Mechanistic Investigations of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

To understand the basis of their antibacterial effects, researchers have investigated the molecular mechanisms of benzoxazole derivatives. A primary target that has been identified is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netbenthamdirect.com This enzyme is present in all bacteria but absent in higher eukaryotes, making it an attractive and selective target for antibacterial agents. researchgate.net

Molecular docking and computational studies have supported the hypothesis that benzoxazole derivatives can inhibit DNA gyrase. esisresearch.orgsemanticscholar.org These studies suggest that features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobicity contribute to the inhibitory action. benthamdirect.comsemanticscholar.org The computational results align with experimental findings, indicating that the antibacterial activity of these compounds could be achieved through the inhibition of this crucial enzyme. benthamdirect.comsemanticscholar.org Molecular docking results have also suggested that bromo-substituted benzoxazole derivatives might exhibit their inhibitory activity against the GyrB complex of DNA gyrase. uantwerpen.be

In Vitro Anticancer and Antiproliferative Potential

Beyond their antimicrobial properties, halogenated benzoxazole derivatives have attracted significant attention for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxicity against a variety of human cancer cell lines, and research has begun to uncover the molecular pathways through which they exert their antiproliferative effects.

Cytotoxicity Against Human Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Breast Cancer, Colorectal Carcinoma)

Numerous studies have confirmed the cytotoxic effects of halogenated benzoxazole derivatives against diverse human cancer cell lines. researchgate.netresearchgate.net For example, a series of newly synthesized benzoxazole derivatives displayed moderate to strong cytotoxic effects against four human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and breast cancer (MCF-7). researchgate.net

In the context of breast cancer, a novel bromo-substituted benzoxazole derivative showed a clear dose-dependent toxic effect on both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 28 nM and 22 nM, respectively. bibliomed.org Another study synthesized benzoxazole-N-heterocyclic hybrids that showed better potency against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to oral (KB) and lung (A549) cancer cell lines. researchgate.net

For colorectal carcinoma, one study identified a benzoxazole derivative, compound 3f, as a potent cytotoxic agent against HT-29 and HCT116 cell lines. nih.gov Similarly, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that a derivative with a 3,4,5-trimethoxy substitution exhibited significant anticancer activity against non-small cell lung cancer, colon cancer, and breast cancer cell lines. nih.gov

Molecular Targets and Signaling Pathways (e.g., Kinase Inhibition, Akt, NF-κB)

Research into the mechanisms of action of anticancer benzoxazoles has identified several molecular targets and signaling pathways. Kinase inhibition is a frequently cited mechanism. For instance, molecular docking studies have suggested that certain benzoxazole-quinoline hybrids inhibit the enzyme protein tyrosine kinase, which is involved in cell proliferation and differentiation. researchgate.netajphs.com Another study focused on designing benzoxazole derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.net

The NF-κB (nuclear factor kappa B) signaling pathway, which is aberrantly activated in many cancers and contributes to tumor progression, has also been identified as a target. frontiersin.org One bromo-substituted benzoxazole derivative was found to decrease NF-κB levels in breast cancer cell lines. bibliomed.org The inhibition of NF-κB can disrupt pro-survival signals and sensitize cancer cells to apoptosis. nih.gov This same study also noted a decrease in Vascular Endothelial Growth Factor (VEGF), suggesting an anti-angiogenic effect. bibliomed.org

Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells. bibliomed.orgnih.gov For example, a benzoxazole derivative induced a concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer models. nih.gov The pro-apoptotic effects are often mediated by the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. bibliomed.org

Other Relevant In Vitro Pharmacological Activities

Halogenated benzoxazole derivatives have demonstrated a wide array of in vitro pharmacological effects, indicating their potential as scaffolds for drug discovery. The introduction of halogen atoms, such as bromine and chlorine, into the benzoxazole ring system can significantly influence the biological activity of these molecules.

Anticonvulsant Activity

The potential of benzoxazole derivatives as anticonvulsant agents has been an area of active research. Studies suggest that the presence and position of halogen substituents can modulate this activity.

Several investigations into novel series of benzoxazole derivatives have identified compounds with significant anticonvulsant effects in preclinical models. For instance, a series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was synthesized and evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model. nih.govresearchgate.net Most of the synthesized compounds in this series demonstrated anti-MES activity. nih.govresearchgate.net One of the most promising compounds from this series, compound 5f , showed potent anticonvulsant activity in the MES model with an ED50 value of 22.0 mg/kg. nih.gov Further studies suggested that its mechanism of action may involve the regulation of γ-aminobutyric acid (GABA) function in the brain. nih.gov

Similarly, another study focused on benzoxazole derivatives containing a triazolone group, where compound 4g was identified as a promising candidate with ED50 values of 23.7 mg/kg in the MES model and 18.9 mg/kg in the pentylenetetrazole (scPTZ) seizure model. mdpi.com The inclusion of a fluorine atom, as seen in the potent compound 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole , highlights the potential contribution of halogenation to anticonvulsant efficacy. mdpi.com Research on related benzisoxazole derivatives has also indicated that the introduction of a halogen atom at the 5-position of the ring can lead to increased anticonvulsant activity. nih.gov

A study on a triazole-substituted benzoxazole derivative (TSBD) also showed significant, dose-dependent inhibition of both MES and pentylenetetrazole-induced convulsions, suggesting a possible mechanism involving enhanced GABA levels. researchgate.net

| Compound | Seizure Model | Activity (ED50 mg/kg) | Reference |

|---|---|---|---|

| Compound 5f (a 1,2,4-triazolone derivative) | Maximal Electroshock Seizure (MES) | 22.0 | nih.gov |

| Compound 4g (a triazolone derivative) | Maximal Electroshock Seizure (MES) | 23.7 | mdpi.com |

| Compound 4g (a triazolone derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | 18.9 | mdpi.com |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Maximal Electroshock Seizure (MES) | 11.4 | mdpi.com |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | Subcutaneous Pentylenetetrazole (sc-PTZ) | 31.7 | mdpi.com |

Anti-Inflammatory Effects and Nitric Oxide Production Inhibition

Benzoxazole derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

A study on benzoxazolone derivatives found that several compounds demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). nih.gov Compounds 3c , 3d , and 3g from this series showed the greatest activity, with IC50 values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. nih.gov This activity was linked to their ability to inhibit the myeloid differentiation protein 2 (MD2), which is involved in the inflammatory process. nih.gov

Another series of 2-(2-arylphenyl)benzoxazole derivatives was evaluated for COX inhibitory potential. nih.gov Three compounds from this series emerged as selective in vitro COX-2 inhibitors and demonstrated in vivo anti-inflammatory potency. nih.gov The inhibition of NO production is a key target for anti-inflammatory agents. Research on various plant extracts and synthetic compounds has established methodologies for assessing NO scavenging and the inhibition of NO production in cell lines like RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS). analis.com.myresearchgate.netnih.gov While specific data for 6-Bromo-4-chloro-2-methyl-benzooxazole is unavailable, the general framework for testing such compounds involves measuring their ability to reduce NO levels. For instance, extracts from Cinnamomum camphora have been shown to inhibit NO production in LPS/interferon-gamma-activated macrophages by up to 65%. nih.gov This indicates that benzoxazole derivatives could be similarly tested to quantify their NO production inhibition capabilities.

| Compound | IC50 (µM) against IL-6 | Reference |

|---|---|---|

| Compound 3c | 10.14 ± 0.08 | nih.gov |

| Compound 3d | 5.43 ± 0.51 | nih.gov |

| Compound 3g | 5.09 ± 0.88 | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.govresearchgate.net Various benzoxazole derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.govnih.gov

In one study, a series of 2-aryl-6-carboxamide benzoxazole derivatives was investigated for their ability to inhibit AChE and BChE. nih.gov Among the 42 new compounds, compound 36 was the most potent, with an IC50 value of 12.62 nM for AChE and 25.45 nM for BChE. nih.gov Another study on novel benzo[d]oxazole derivatives identified compounds 6a and 6j as strong inhibitors of both AChE and BChE, with IC50 values in the low micromolar range. nih.gov

Structure-activity relationship studies have suggested that the nature and position of substituents on the benzoxazole ring are crucial for inhibitory activity and selectivity. researchgate.net It has been noted that substitutions at positions 5, 6, or 7 with groups that have a negative inductive effect (-I effect), such as halogens, tend to shift the selectivity of the compound towards BChE inhibition. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 36 (2-aryl-6-carboxamide benzoxazole) | Acetylcholinesterase (AChE) | 12.62 nM | nih.gov |

| Compound 36 (2-aryl-6-carboxamide benzoxazole) | Butyrylcholinesterase (BChE) | 25.45 nM | nih.gov |

| Compound 6a (benzo[d]oxazole derivative) | Acetylcholinesterase (AChE) | 1.03 µM | nih.gov |

| Compound 6a (benzo[d]oxazole derivative) | Butyrylcholinesterase (BChE) | 6.6 µM | nih.gov |

| Compound 6j (benzo[d]oxazole derivative) | Acetylcholinesterase (AChE) | 1.35 µM | nih.gov |

| Compound 6j (benzo[d]oxazole derivative) | Butyrylcholinesterase (BChE) | 8.1 µM | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The benzoxazole scaffold is also being explored for its antiviral potential. researchgate.netresearchgate.net While direct studies on the anti-HIV activity of this compound are limited, research on related halogenated heterocyclic compounds provides valuable insights.

For example, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, including bromo-substituted analogues, were screened for activity against HIV-1 and HIV-2 in MT-4 cells. tsijournals.com The compound 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB) showed the ability to inhibit the replication of HIV-1(IIIB) with an IC50 of 120 µg/mL and provided a maximum protection of 47% against the virus in acutely infected cells. tsijournals.com

More directly related to the benzoxazole class, recent studies have investigated flavonol derivatives containing a benzoxazole moiety for their antiviral activity against the tobacco mosaic virus (TMV). researchgate.net The results indicated that some of these compounds possess excellent antiviral activity against TMV in vivo. researchgate.net Specifically, compound X17 from this series exhibited curative and protective EC50 values of 127.6 µg/mL and 101.2 µg/mL, respectively, which were superior to the control drug, ningnanmycin. researchgate.net The mechanism is thought to involve strong binding to the TMV coat protein, which hinders viral assembly and replication. researchgate.net The presence of halogen atoms in other classes of compounds, such as benzotriazoles, has also been linked to enhanced antiviral activity. nih.gov

| Compound | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB) | HIV-1 (IIIB) | IC50 | 120 µg/mL | tsijournals.com |

| Compound X17 (flavonol derivative containing benzoxazole) | Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 127.6 µg/mL | researchgate.net |

| Compound X17 (flavonol derivative containing benzoxazole) | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 101.2 µg/mL | researchgate.net |

Structure Activity Relationship Sar Studies of Halogenated Benzoxazole Derivatives

Influence of Halogenation (Bromine and Chlorine) on Biological Potency and Selectivity

The presence of halogen substituents, such as bromine and chlorine, on the benzoxazole (B165842) core is a well-established strategy for modulating biological activity. nih.gov Halogenation can significantly impact a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby enhancing its interaction with biological targets. nih.gov For benzoxazole derivatives, the inclusion of electron-withdrawing groups like chlorine and bromine has been shown to enhance various biological activities, including antimicrobial and antiproliferative effects. researchgate.net

The introduction of chlorine atoms into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org Specifically, within the benzoxazole framework, a chlorine atom at various positions has been associated with increased potency. esisresearch.org For instance, studies on benzofuran derivatives, a related heterocyclic scaffold, have shown that halogen additions consistently lead to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to target proteins. nih.gov

Similarly, the presence of a bromine atom can have a pronounced effect. Research indicates that brominated organic compounds can exhibit high antibacterial ability. researchgate.net In SAR studies of benzoxazole derivatives, the presence of bromine at certain positions on the molecule has been linked to improved anti-proliferative activity. researchgate.net The combination of both chlorine and bromine in 6-Bromo-4-chloro-2-methyl-benzooxazole suggests a design aimed at leveraging the lipophilic and electronic contributions of both halogens to potentially maximize potency. The different electronic and steric properties of bromine and chlorine allow for fine-tuning of the molecule's interaction with its target.

An illustrative data table below summarizes the general effect of halogenation on the biological activity of benzoxazole scaffolds based on literature findings.

| Substituent | General Impact on Activity | Potential Rationale |

| Chlorine | Often increases potency eurochlor.orgesisresearch.org | Enhances lipophilicity, electron-withdrawing nature, potential for halogen bonding nih.gov |

| Bromine | Can improve activity (e.g., anti-proliferative) researchgate.net | Increases lipophilicity, contributes to specific steric and electronic interactions researchgate.netresearchgate.net |

| Combined Cl & Br | Potentially synergistic enhancement of potency | Combines electronic and steric effects, optimizes lipophilicity for target engagement |

Role of the Methyl Group at the 2-Position on Activity Modulation

The substituent at the 2-position of the benzoxazole ring is considered decisive for its biological activity. kg.ac.rsjocpr.com The 2-substituted benzoxazole scaffold has been a focus of extensive research due to its diverse pharmacological applications. nih.govnih.gov Introducing a small alkyl group, such as a methyl group, at this position can modulate the molecule's activity in several ways.

Positional Effects of Substituents on the Benzoxazole Scaffold on Pharmacological Outcomes

The specific placement of substituents on the benzoxazole ring system is critical for determining the pharmacological outcome. nih.gov SAR studies consistently emphasize that the positions of various functional groups significantly influence the molecule's potency and selectivity. mdpi.com For this compound, the substituents are located at positions 2, 4, and 6.

Position 5 (and by extension, the adjacent position 6) is known to influence the intensity of the biological activity. kg.ac.rsjocpr.com Electron-withdrawing groups, such as the bromine atom at position 6, have been shown to increase potency in certain contexts, for example, against C. albicans. esisresearch.org The substitution pattern on the benzene (B151609) ring portion of the scaffold is crucial for tuning the electronic properties of the entire molecule.

The presence of a chlorine atom at position 4 further modulates these properties. The interplay between the electron-withdrawing effects of the bromine at C6 and the chlorine at C4 creates a unique electronic environment on the benzene ring, which can dictate the strength and nature of the interaction with a biological target. The combination of substitutions at these specific positions suggests a rational design approach to optimize the molecule's pharmacological profile. mdpi.com

The table below outlines the general importance of substituent positions on the benzoxazole core.

| Position | General Role in Activity | Relevance to this compound |

| Position 2 | Considered decisive for the type of biological activity kg.ac.rsjocpr.com | The methyl group defines the steric and electronic nature of this key position. |

| Position 4 | Contributes to the electronic environment of the ring | The chlorine atom acts as an electron-withdrawing group, influencing target binding. |

| Position 6 | Modulates the intensity of the biological activity jocpr.com | The bromine atom, as an electron-withdrawing group, can enhance potency. esisresearch.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies are computational tools used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. kg.ac.rs For benzoxazole derivatives, QSAR models have been successfully developed to predict activities such as antimicrobial, antifungal, and anticancer effects. researchgate.netchemijournal.comnih.gov

These models often reveal that topological and electronic parameters are highly relevant for the biological activity of benzoxazole derivatives. researchgate.net For instance, a QSAR model for antidiabetic benzoxazole derivatives found that the effects of hydrophobic/nonpolar and electron-withdrawing/hydrogen-bond acceptor groups were well correlated with activity. chemijournal.comchemijournal.com

In the context of this compound, a QSAR model would likely highlight the importance of its halogen substituents. The model would quantify the contributions of the bromine and chlorine atoms to parameters like lipophilicity (logP) and electronic distribution, predicting how these features would influence its biological potency. Such models can be used to virtually screen and predict the activity of new derivatives, guiding the design of more potent compounds. chemijournal.comchemijournal.com The development of a statistically valid QSAR model can provide significant predictive ability for lead optimization in drug discovery. chemijournal.comchemijournal.com

Design Principles for Enhanced Bioactivity Based on SAR Insights

The collective SAR insights from studies on halogenated and 2-methyl substituted benzoxazoles provide clear principles for designing molecules with enhanced bioactivity.

Strategic Halogenation : The type and position of halogen atoms are critical. The use of both bromine and chlorine, as seen in this compound, allows for the fine-tuning of lipophilicity and electronic properties to optimize interactions with specific biological targets. researchgate.net Replacing or repositioning these halogens could either increase or decrease activity depending on the target's binding site characteristics.

Optimization of the 2-Position : The substituent at the 2-position is a key determinant of activity. While a methyl group is present in the target compound, exploring other small alkyl or functional groups at this position could lead to improved potency or selectivity. The goal is to achieve optimal steric and electronic complementarity with the target.

Scaffold Substitution Pattern : The substitution pattern on the benzene portion of the benzoxazole ring is crucial. The electron-withdrawing nature of the substituents at positions 4 and 6 in this compound is a key design feature. Further lead optimization could involve exploring other electron-withdrawing or even electron-donating groups at these and other available positions to map the electronic requirements for optimal activity. mdpi.com

By integrating these principles, medicinal chemists can rationally design new benzoxazole derivatives with potentially superior pharmacological profiles for various therapeutic applications. mdpi.comnih.gov

Future Research Directions and Therapeutic Advancement

Development of Novel and Efficient Synthetic Methodologies for Complex Halogenated Benzoxazole (B165842) Analogues

The synthesis of multi-halogenated benzoxazoles like 6-Bromo-4-chloro-2-methyl-benzooxazole presents unique challenges in achieving regioselectivity and high yields. Traditional methods often involve multi-step processes with harsh reaction conditions. Future research will likely focus on the development of more sophisticated and efficient synthetic strategies.

Recent advancements have highlighted the use of metal-catalyzed cross-coupling reactions, which offer a powerful tool for the precise introduction of substituents onto the benzoxazole core. organic-chemistry.org Methodologies such as copper-catalyzed cyclization of ortho-haloanilides are promising for the formation of the benzoxazole ring. organic-chemistry.org Further exploration into one-pot synthesis and domino reactions will be crucial in streamlining the production of complex analogues. rsc.org The application of green chemistry principles, including the use of environmentally benign solvents and catalysts, is also a key area of future development. rsc.orgmdpi.com

| Catalyst/Reagent | Substrates | Reaction Type | Key Advantages |

| Copper Iodide (CuI) | o-haloanilides | Cyclization | Good for forming the benzoxazole ring from halogenated precursors. |

| Palladium Complexes | 2-aminophenol and benzaldehyde | Cross-coupling/Cyclization | High efficiency and reusability of the catalyst. rsc.org |

| Samarium Triflate | o-aminophenols and aldehydes | Condensation | Reusable catalyst, mild reaction conditions in aqueous media. organic-chemistry.org |

| Nano-ZnO | 1-formyl-9H-pyrido[3,4-b] indole (B1671886) and 2-aminophenol | Condensation | Operational simplicity and easy workup. rsc.org |

This table presents examples of catalytic systems used for the synthesis of benzoxazole derivatives, which could be adapted for complex halogenated analogues.

Identification of New Molecular Targets and Elucidation of Precise Mechanisms of Action for Benzoxazole Derivatives

While benzoxazole derivatives are known to exhibit a wide range of biological activities, the precise molecular targets and mechanisms of action for many of these compounds, particularly complex halogenated analogues, remain to be fully elucidated. Future research will need to employ a combination of in vitro and in silico techniques to identify and validate novel molecular targets.

For instance, some benzoxazole derivatives have been identified as inhibitors of enzymes crucial for cancer cell proliferation, such as VEGFR kinase and DNA topoisomerase. mdpi.com Others have shown potential in targeting proteins involved in neurodegenerative diseases, like acetylcholinesterase (AChE) and beta-secretase (BACE1). nih.gov The specific substitution pattern of halogens on the benzoxazole ring can significantly influence binding affinity and selectivity for these targets. Advanced techniques such as proteomics and chemical biology approaches will be instrumental in mapping the interactome of compounds like this compound and uncovering their detailed mechanisms of action.

Integration of Advanced Computational Approaches in Rational Drug Design for Benzoxazole Scaffolds

The integration of computational chemistry and molecular modeling has become an indispensable part of modern drug discovery. jddhs.comsysrevpharm.org For the rational design of novel benzoxazole-based therapeutic agents, computational approaches can be employed at various stages, from hit identification to lead optimization.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful strategies. jddhs.com Molecular docking studies, for example, can predict the binding modes of benzoxazole derivatives to their target proteins, providing insights into the key interactions that govern their biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzoxazole analogues with their observed biological activities, guiding the design of more potent and selective compounds. jddhs.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic profiles. jddhs.com

Exploration of Multi-Targeting Benzoxazole-Based Agents for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving multiple signaling pathways and molecular targets. nih.gov Consequently, there is a growing interest in the development of multi-targeting agents that can simultaneously modulate several key targets, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

The versatile benzoxazole scaffold is well-suited for the design of such multi-target ligands. By judiciously modifying the substituents on the benzoxazole core, it is possible to engineer molecules that can interact with multiple biological targets. For example, a benzoxazole derivative could be designed to inhibit both a protein kinase and a protein involved in apoptosis, offering a dual-pronged attack on cancer cells. The exploration of benzoxazole-based compounds for their potential to act as multi-target agents against diseases like Alzheimer's, by concurrently inhibiting AChE, BACE1, and Aβ aggregation, is a promising area of research. nih.gov

Application of Benzoxazole Scaffolds in Non-Medicinal Fields (e.g., Agrochemicals, Material Science)

The utility of the benzoxazole scaffold extends beyond medicinal applications. In the field of agrochemicals, benzoxazole derivatives have shown promise as herbicides, insecticides, fungicides, and antiviral agents. mdpi.comnih.govresearchgate.net The structural stability and ease of modification of the benzoxazole ring make it an attractive platform for the discovery of new and effective crop protection agents. mdpi.comnih.gov For instance, the commercially available antiviral agent Dufulin contains a benzoxazole moiety. mdpi.com

In material science, the unique photophysical properties of certain benzoxazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The introduction of halogen atoms can further tune these properties. Future research in this area will likely focus on the synthesis and characterization of novel halogenated benzoxazoles with tailored optical and electronic properties for advanced material applications.

| Field | Application | Example of Benzoxazole Derivative's Role |

| Agrochemicals | Antiviral Agent | Dufulin is used against various plant viruses. mdpi.com |

| Agrochemicals | Insecticide | Oxazosulfyl is a broad-spectrum insecticide. mdpi.com |

| Material Science | Fluorescent Probes | Can be used for bioimaging and chemophysical sensing. mdpi.com |

| Material Science | Organic LEDs (OLEDs) | Development of luminescent materials. mdpi.com |

This table provides examples of the diverse applications of benzoxazole scaffolds in non-medicinal fields.

Q & A

Q. What are the key synthetic routes for 6-Bromo-4-chloro-2-methyl-benzooxazole?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation and cyclization. For example:

Halogenation : Introduce bromine and chlorine substituents onto a methyl-substituted benzooxazole precursor using electrophilic aromatic substitution (e.g., NBS for bromination and Cl₂/FeCl₃ for chlorination).

Cyclization : Use nucleophilic substitution or condensation reactions to form the benzooxazole core. For instance, reacting 2-aminophenol derivatives with acyl chlorides followed by cyclization under acidic conditions .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methyl groups at ~2.5 ppm in ¹H NMR; aromatic carbons at 110-150 ppm in ¹³C NMR) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- Crystallography :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen atom placement) .

- ORTEP-3 : Visualize thermal ellipsoids and molecular geometry (bond lengths/angles within 3σ of expected values) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile reagents (e.g., Cl₂ gas) .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal. Follow institutional guidelines for hazardous chemical storage .

Advanced Research Questions

Q. How can contradictions in reactivity data across studies be resolved?

- Methodological Answer : Address discrepancies via:

- Experimental Replication : Verify reaction conditions (e.g., solvent purity, temperature control).

- Computational Validation : Use density-functional theory (DFT) to model electronic effects (e.g., HOMO-LUMO gaps, Fukui indices for electrophilic attack sites) .

- Statistical Analysis : Apply ANOVA or regression models to identify outliers in datasets (e.g., inconsistent yield trends due to trace moisture) .

Q. What strategies improve yields in multi-step syntheses of halogenated benzooxazoles?

- Methodological Answer : Optimize via:

- Catalyst Screening : Test Pd-catalyzed cross-coupling for halogen retention (e.g., Suzuki-Miyaura for bromine preservation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature Gradients : Employ slow heating (1-2°C/min) during cyclization to avoid side reactions.

- Yield Data : Analogous syntheses report 34.9–63.4% yields when using stoichiometric control (1.0–1.2 equiv. halogenating agents) .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Use DFT-based methods:

- Software : Gaussian 16 or ORCA with B3LYP/6-311G(d,p) basis set.

- Key Outputs :

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine and chlorine sites) for nucleophilic attack .

- TD-DFT : Simulate UV-Vis spectra (λ_max ≈ 270–320 nm for benzooxazole derivatives) .

- Validation : Compare computed IR spectra with experimental data (peaks within ±10 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.